3-Amino-5-chloro-4-iodopyridine
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Overview
Description
3-Amino-5-chloro-4-iodopyridine is a heterocyclic organic compound with the molecular formula C5H4ClIN2 It is a derivative of pyridine, characterized by the presence of amino, chloro, and iodo substituents on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-chloro-4-iodopyridine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method involves the halogenation of 3-amino-4-iodopyridine, followed by chlorination at the 5-position. The reaction conditions often include the use of halogenating agents such as iodine and chlorine, along with catalysts and solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and high-purity reagents to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-chloro-4-iodopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The amino, chloro, and iodo groups can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines and thiols, and electrophiles like halogens.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Coupling Reactions: Catalysts like palladium and copper are often employed in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-Amino-5-chloro-4-iodopyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-5-chloro-4-iodopyridine involves its interaction with specific molecular targets and pathways. The amino, chloro, and iodo groups can interact with various enzymes and receptors, leading to biological effects. For example, the compound may inhibit certain enzymes or modulate receptor activity, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-iodopyridine: Lacks the chloro substituent, which may affect its reactivity and biological activity.
5-Chloro-2-aminopyridine: Lacks the iodo substituent, which may influence its chemical properties and applications.
4-Iodo-3-pyridinamine: Similar structure but different substitution pattern, leading to distinct chemical behavior.
Uniqueness
3-Amino-5-chloro-4-iodopyridine is unique due to the presence of all three substituents (amino, chloro, and iodo) on the pyridine ring. This unique combination of substituents imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
5-chloro-4-iodopyridin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClIN2/c6-3-1-9-2-4(8)5(3)7/h1-2H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISWQKBQQPFCKDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)I)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClIN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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